molecular formula C9H19N3O4 B609253 m-PEG4-Azide CAS No. 606130-90-9

m-PEG4-Azide

Cat. No.: B609253
CAS No.: 606130-90-9
M. Wt: 233.27
InChI Key: FFOZZVDSANUDAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of m-PEG4-Azide are molecules containing alkyne, BCN, or DBCO groups . The azide group in this compound is reactive and can form a covalent bond with these groups through a process known as Click Chemistry .

Mode of Action

This compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions result in the formation of a stable triazole linkage between the this compound and the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it is conjugated with. It is known that this compound is used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Pharmacokinetics

As a peg reagent, this compound is likely to improve the water solubility and reduce the immunogenicity of the target molecule .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the conjugation of target molecules. This conjugation can lead to the degradation of target proteins when this compound is used in the synthesis of PROTACs .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the reaction chemistry of this compound occurs effectively in simple buffer conditions and requires no accessory reagents such as copper or reducing agents . Additionally, the storage condition for this compound is typically at -20°C .

Properties

IUPAC Name

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOZZVDSANUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679821
Record name 13-Azido-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606130-90-9
Record name 13-Azido-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Azidoethyl)-O'-methyl-triethylene glycole
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